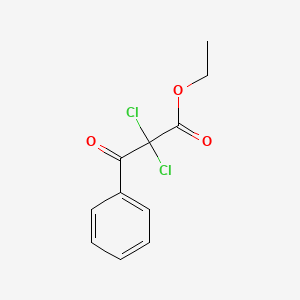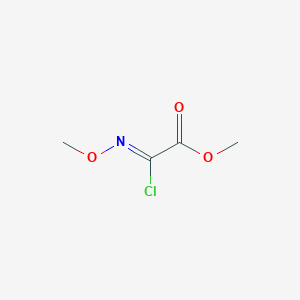
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Difluoromethoxy)-1-fluoro-4-iodobenzene” is a halogenated aromatic compound. It contains a benzene ring with different substituents: a difluoromethoxy group, a fluorine atom, and an iodine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a common process in organic chemistry. It involves the formation of a bond between a carbon atom and a difluoromethoxy group (–OCF2H). This process has been used to synthesize a variety of complex molecules, including pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would be influenced by the nature and position of the substituents on the benzene ring .作用机制
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a versatile reagent that can be used in a variety of reactions. It is an electrophilic reagent that can react with nucleophiles, such as Grignard reagents, to form a covalent bond. It is also an oxidizing agent that can be used to oxidize organic compounds.
Biochemical and Physiological Effects
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a fluorinated organic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.
实验室实验的优点和局限性
The main advantage of using 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene in laboratory experiments is its versatility. It can be used in a variety of reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. It is also a relatively stable reagent, which makes it suitable for use in a wide range of laboratory experiments.
One limitation of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is that it can be difficult to obtain in large quantities. It is also a relatively expensive reagent, which can limit its use in some laboratory experiments.
未来方向
There are a number of potential future directions for the use of 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. One potential application is in the synthesis of peptides and peptidomimetics. It could also be used in the synthesis of polymers and materials for use in medical devices and drug delivery systems. In addition, it could be used in the synthesis of agrochemicals and other organic compounds. Finally, it could be used in the synthesis of dyes, pigments, and other materials for use in the textile and printing industries.
合成方法
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is synthesized by a two-step process. In the first step, a difluoromethoxy-substituted benzene is reacted with a Grignard reagent to form a difluoromethoxy-substituted benzyl halide. In the second step, the benzyl halide is reacted with a fluorinating reagent to produce 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. The reaction is typically carried out in anhydrous conditions and at a temperature of 0-5 °C.
科学研究应用
2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, 2-2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has been used as a reagent in the synthesis of polymers, dyes, and other materials.
属性
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFLDXSVVBUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)









amino}propanoic acid](/img/structure/B6325062.png)